

Gamillus GFP: A Technical Guide to its Monomeric Properties

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Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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Gamillus is a green fluorescent protein (GFP) engineered from the jellyfish *Olindias formosa* to exhibit robust monomeric behavior and exceptional acid tolerance.^{[1][2]} This makes it a powerful tool for cellular imaging, particularly within acidic organelles.^{[2][3]} This technical guide provides an in-depth overview of the core monomeric and photophysical properties of **Gamillus**, complete with detailed experimental methodologies and visual workflows.

Core Photophysical and Monomeric Properties

Gamillus was developed from a naturally dimeric protein. Through targeted mutagenesis, a stable monomeric variant with high brightness was achieved.^[2] Its monomeric nature is a critical feature, preventing the artifacts and interference that can arise from the oligomerization of fluorescent protein tags.

Table 1: Quantitative Photophysical Properties of **Gamillus** GFP

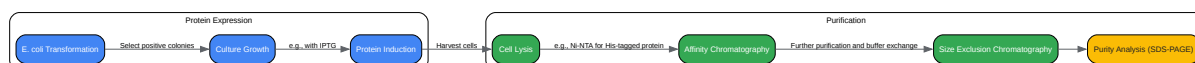
Property	Value	Reference
Excitation Wavelength (λ_{ex})	504 nm	[4]
Emission Wavelength (λ_{em})	515 nm	[4]
Extinction Coefficient (EC)	89,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield (QY)	0.61	[4]
Brightness	54.29	[4]
pKa	3.4	[3][4]
Molecular Weight	26.5 kDa	[4]
Oligomerization State	Monomer	[4]
PDB ID	5Y00, 5Y01	[4][5]

Experimental Protocols

The characterization of **Gamillus** GFP involves a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Protein Expression and Purification

A common workflow for obtaining purified **Gamillus** for in vitro characterization is outlined below.



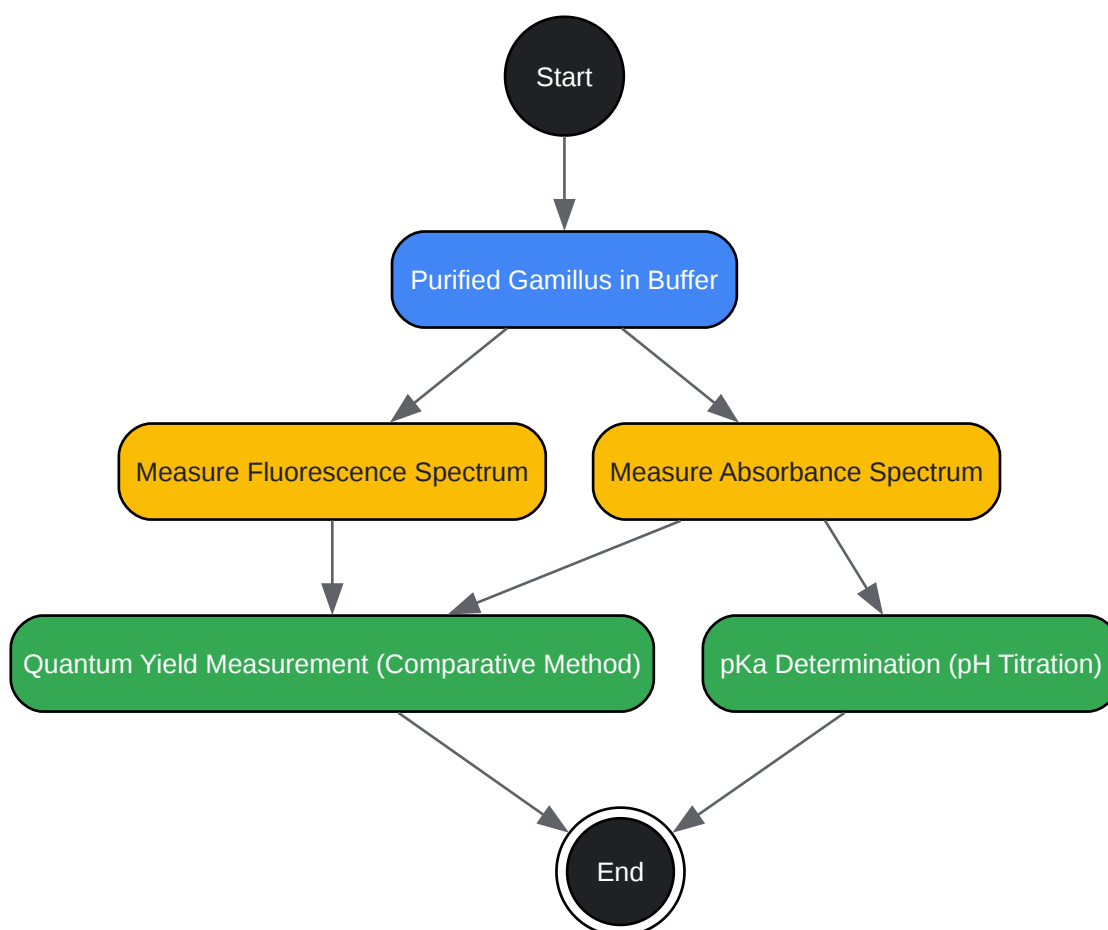
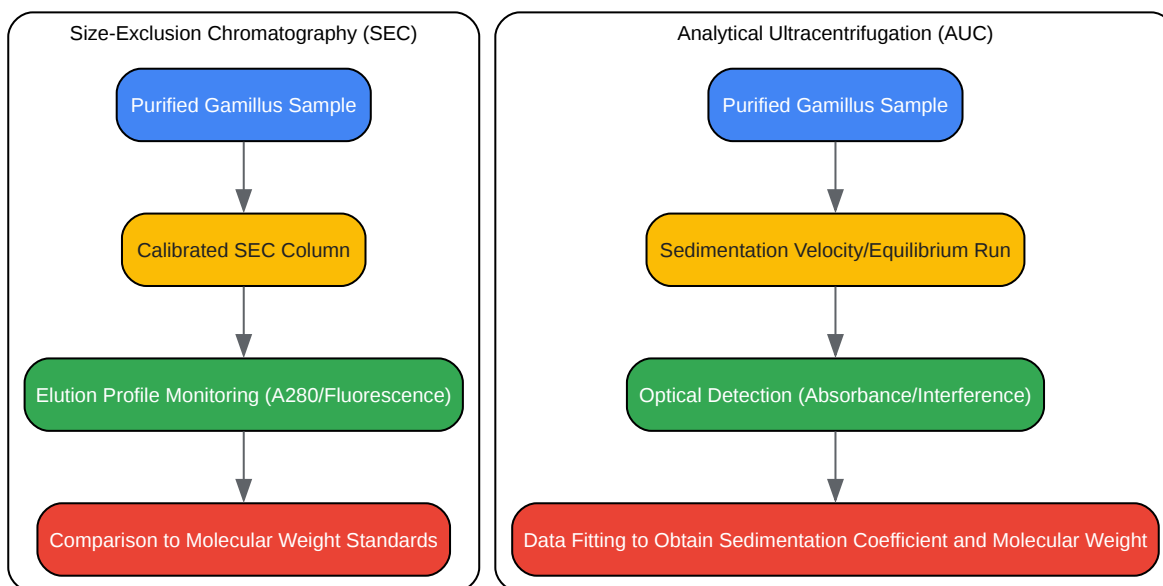
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Fig 1. Workflow for **Gamillus** Expression and Purification.

- Transformation: The plasmid containing the **Gamillus** gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. At an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with an agent like IPTG.
- Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.
- Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing, the protein is eluted.
- Size-Exclusion Chromatography (SEC): For higher purity and to ensure a monomeric state, the eluted protein is further purified by SEC. This step also serves to exchange the protein into a suitable storage buffer.[6]
- Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

Determination of Monomeric State

The oligomeric state of **Gamillus** is a critical parameter. Size-exclusion chromatography and analytical ultracentrifugation are standard methods to confirm its monomeric nature.



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